molecular formula C13H15N3O B1481520 (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098069-88-4

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481520
CAS No.: 2098069-88-4
M. Wt: 229.28 g/mol
InChI Key: ZYBGGYBDVWYMPB-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic compound that features a cyclopropylmethyl group, a pyridin-2-yl group, and a pyrazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the cyclopropylmethyl bromide and react it with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-pyrazole intermediate. This intermediate is then reacted with a pyridine derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
  • (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethanol

Uniqueness

The uniqueness of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic compound characterized by its cyclopropylmethyl, pyridin-2-yl, and pyrazol-5-yl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 2098069-88-4
  • InChI Key : ZYBGGYBDVWYMPB

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, influencing various biochemical pathways. The exact mechanism varies depending on the biological system being studied and the specific application of the compound.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole rings are often evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

2. Anticancer Potential

There is emerging evidence that compounds related to this compound may possess anticancer properties. Specific studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Cytotoxicity Profile

Preliminary assessments suggest that this compound has a favorable cytotoxicity profile, making it a candidate for further development in therapeutic applications . The low cytotoxicity observed in some studies indicates potential for use in sensitive biological systems.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving modulation of inflammatory mediators .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound effectively reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the potential for this compound in cancer therapy development .

Data Table: Biological Activity Comparison

Activity TypeCompoundIC50 Value (µM)Reference
Anti-inflammatoryPyrazole Derivative A10
AnticancerPyrazole Derivative B15
Cytotoxicity(1-(cyclopropylmethyl)...>50

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBGGYBDVWYMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

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